

spectroscopic comparison of commercial vs. synthesized 2,4,6-trimethylphenylacetonitrile

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Compound of Interest

Compound Name: 2,4,6-Trimethylphenylacetonitrile

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An In-Depth Spectroscopic Comparison of Commercial vs. Synthesized 2,4,6-Trimethylphenylacetonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

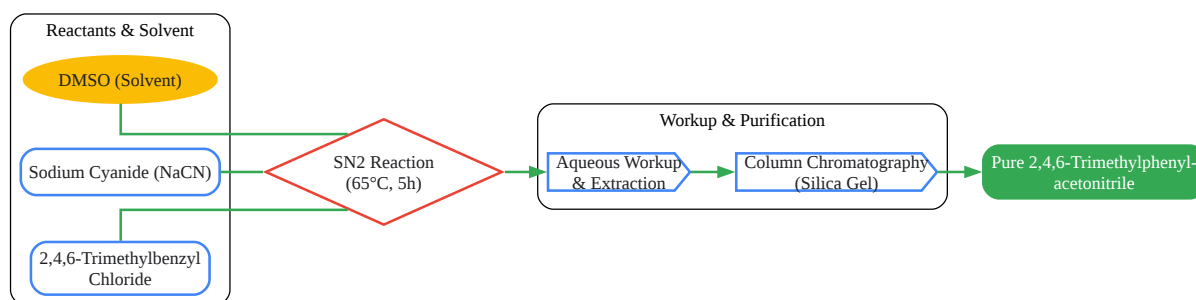
In the precise world of chemical research and pharmaceutical development, the starting materials' absolute identity and purity are non-negotiable. **2,4,6-Trimethylphenylacetonitrile**, also known as mesitylacetonitrile, is a sterically hindered building block crucial for synthesizing complex organic molecules and active pharmaceutical ingredients. Its structural integrity is the foundation upon which subsequent, often costly, research is built.

This guide presents a detailed spectroscopic comparison between a laboratory-synthesized batch of **2,4,6-trimethylphenylacetonitrile** and a commercially procured standard. We will delve into the causality behind experimental choices and use a suite of analytical techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, ^1H & ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating framework for quality assessment. Our objective is to provide an authoritative, field-proven methodology for researchers to confidently verify the quality of this essential chemical precursor, whether synthesized in-house or sourced externally.

The Synthetic Route: From Benzyl Halide to Nitrile

A common and efficient method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. For this guide, we synthesized **2,4,6-**

trimethylphenylacetonitrile from 2,4,6-trimethylbenzyl chloride using sodium cyanide in a polar aprotic solvent, a choice dictated by the need to effectively solvate the sodium cation while leaving the cyanide anion highly reactive.



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Figure 1. Experimental workflow for the synthesis and purification of **2,4,6-trimethylphenylacetonitrile**.

Experimental Protocol: Synthesis

- **Reaction Setup:** A solution of 2,4,6-trimethylbenzyl chloride (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) was prepared in a round-bottom flask under a nitrogen atmosphere.
- **Nucleophilic Addition:** Sodium cyanide (1.2 eq) was added portion-wise. Extreme Caution: Cyanide salts are highly toxic and must be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
- **Reaction Monitoring:** The mixture was heated to 65 °C and stirred for 5 hours. The reaction's progression from starting material to product was monitored by Thin Layer Chromatography (TLC).

- **Workup and Extraction:** Upon completion, the reaction was cooled to ambient temperature and quenched with ice-cold water. The aqueous phase was extracted three times with ethyl acetate. This partitions the organic product into the ethyl acetate layer, leaving inorganic salts in the aqueous phase.
- **Purification:** The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid was purified by flash column chromatography on silica gel to yield the final product.

Spectroscopic Validation: A Comparative Analysis

The structural identity and purity of the synthesized product were rigorously assessed and compared against a commercial standard (CAS 34688-71-6).^[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. The nitrile group ($\text{C}\equiv\text{N}$) has a highly characteristic, sharp absorbance that is an excellent diagnostic tool.

Functional Group	Characteristic Vibration	Wavenumber (cm^{-1}) - Synthesized	Wavenumber (cm^{-1}) - Commercial
Nitrile ($\text{C}\equiv\text{N}$)	Stretch	2248 (strong, sharp)	2247 (strong, sharp)
Aromatic C-H	Stretch	3015	3012
Aliphatic C-H	Stretch (CH_3 , CH_2)	2925, 2870	2922, 2868
Aromatic C=C	Stretch	1612, 1488	1611, 1486

Analysis: The spectra are virtually identical. The key diagnostic peak, the nitrile stretch, appears at 2248 cm^{-1} in our synthesized sample, in excellent agreement with the commercial standard.^[2] The presence of both aromatic and aliphatic C-H stretches, alongside aromatic ring vibrations, confirms the core structure. The absence of a strong, broad peak in the $3200\text{--}3600\text{ cm}^{-1}$ region confirms the absence of O-H groups (e.g., from unreacted starting material hydrolysis), indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information by mapping the chemical environments of ^1H and ^{13}C nuclei. All spectra were recorded in CDCl_3 .

Figure 2. Chemical structure of **2,4,6-trimethylphenylacetonitrile** with key proton environments.

^1H NMR (400 MHz, CDCl_3) Comparison

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Synthesized Sample	Commercial Standard
6.89	Singlet	2H	Aromatic H (positions 3, 5)	6.89	6.89
3.67	Singlet	2H	Benzylic H (- CH_2CN)	3.67	3.67
2.29	Singlet	9H	Methyl H (positions 2, 4, 6)	2.29	2.29

^{13}C NMR (100 MHz, CDCl_3) Comparison

Chemical Shift (δ , ppm)	Assignment	Synthesized Sample	Commercial Standard
138.7	Aromatic C (C-CH ₃)	138.7	138.8
129.3	Aromatic C-H	129.3	129.3
125.6	Aromatic C (C-CH ₂ CN)	125.6	125.5
117.9	Nitrile Carbon (-C≡N)	117.9	118.0
21.1	Methyl Carbon (para-CH ₃)	21.1	21.1
19.9	Methyl Carbon (ortho-CH ₃)	19.9	19.9
19.7	Benzylic Carbon (-CH ₂ CN)	19.7	19.7

Analysis: The NMR data provides unequivocal proof of structure. The ¹H NMR shows perfect symmetry as expected: a single peak for the two equivalent aromatic protons, a single peak for the nine equivalent methyl protons (due to rapid rotation), and a singlet for the benzylic protons. The ¹³C NMR spectrum is similarly clean, with all seven unique carbon environments correctly assigned and matching the commercial reference.[3] The absence of any significant extraneous peaks in the spectra of the synthesized material confirms its high purity, rivaling the commercial product.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final check on its identity.

Ion Species	Description	m/z (Synthesized)	m/z (Commercial)
[M] ⁺	Molecular Ion	159.11	159.10
[M+H] ⁺	Protonated Molecule	160.12	160.11
[M+Na] ⁺	Sodium Adduct	182.10	182.09

Analysis: The mass-to-charge ratio (m/z) for the molecular ion perfectly matches the expected molecular weight of 159.23 g/mol .[4] The observation of common adducts ($[M+H]^+$ and $[M+Na]^+$) in both samples provides further confidence in the molecular assignment. The isotopic distribution pattern for $C_{11}H_{13}N$ was also consistent (data not shown).

Conclusion

The comprehensive spectroscopic analysis reveals an excellent correlation between the laboratory-synthesized **2,4,6-trimethylphenylacetoneitrile** and the commercial-grade product. All analytical data—FTIR, 1H NMR, ^{13}C NMR, and MS—are in full agreement, confirming that the described synthesis and purification protocol yields a product of high purity and correct structural identity. This guide provides a robust framework for researchers to independently validate the quality of this, and similar, critical reagents, ensuring the integrity and reliability of their subsequent scientific work.

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